![molecular formula C19H16Cl2F3N3O3S B2681940 3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 923676-45-3](/img/structure/B2681940.png)
3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole” is a chemical compound with the molecular formula C19H16Cl2F3N3O3S . It has a molecular weight of 494.3148496 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H16Cl2F3N3O3S . This formula indicates that the molecule is composed of 19 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study described the synthesis of novel sulfur-containing 1,2,4-triazole derivatives, including compounds structurally related to the specified chemical. These compounds were synthesized through a multi-step procedure starting from 4-Chloro-phenol and Ethylbromoacetate. Their characterization was achieved using elemental analysis, infrared spectroscopy, NMR, and mass spectrometry. These compounds exhibited moderate to strong antimicrobial activity against selected bacterial and fungal strains. The research highlighted the compounds' potential for drug-like characteristics based on in silico studies (D. V. N. Rao et al., 2014).
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of 1,2,4-triazole derivatives. The study synthesized a range of compounds, assessing their antimicrobial effectiveness. These compounds showed promising antibacterial and antifungal activities, which could be attributed to their unique structural features. Such findings suggest the potential utility of these derivatives in developing new antimicrobial agents (T. Karabasanagouda et al., 2007).
Anticancer Evaluation
The anticancer potential of 1,2,3-Triazole derivatives containing the sulfonyl group has been explored. A specific study conducted regioselective synthesis of such compounds and evaluated their in vitro anticancer activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cells. The compounds exhibited moderate activity, indicating their potential as scaffolds for developing anticancer agents (Angélica Salinas-Torres et al., 2022).
Zukünftige Richtungen
The future directions of research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential applications. For example, compounds containing the trifluoromethyl group have been found in many FDA-approved drugs, suggesting potential pharmaceutical applications .
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F3N3O3S/c1-2-27-17(10-30-14-5-3-4-13(9-14)19(22,23)24)25-26-18(27)31(28,29)11-12-6-7-15(20)16(21)8-12/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWVAYGWOSFKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)
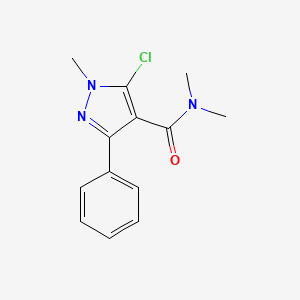
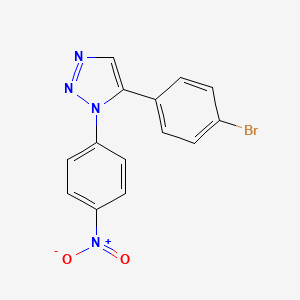
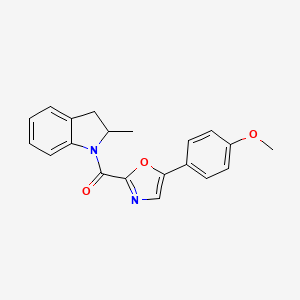
![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)
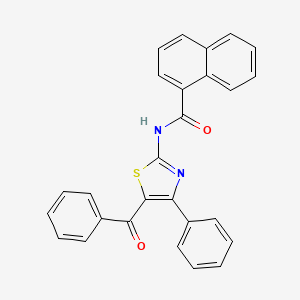
![3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2681868.png)
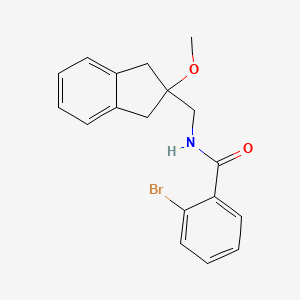
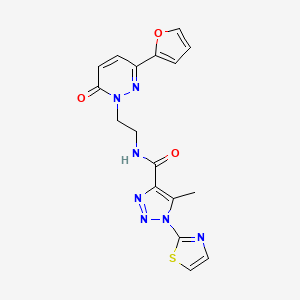
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2681873.png)
![3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2681875.png)
![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)
